carbonic acid;dysprosium;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

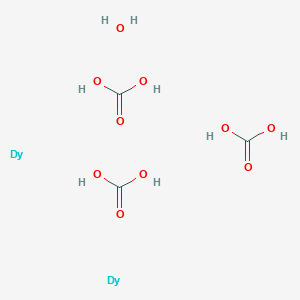

carbonic acid;dysprosium;hydrate is a chemical compound with the formula Dy₂(CO₃)₃·xH₂O. It is a rare earth metal carbonate that contains dysprosium in its +3 oxidation state. Dysprosium is a member of the lanthanide series and is known for its high magnetic susceptibility and thermal neutron absorption cross-section. The compound is typically found in a hydrated form, which means it contains water molecules within its crystal structure.

準備方法

Synthetic Routes and Reaction Conditions: Dysprosium(III) carbonate hydrate can be synthesized through a direct precipitation method. This involves reacting dysprosium nitrate (Dy(NO₃)₃) with sodium carbonate (Na₂CO₃) in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the hydrated carbonate .

Industrial Production Methods: In industrial settings, the production of dysprosium(III) carbonate hydrate follows similar principles but on a larger scale. The reaction conditions, such as the concentration of reactants, the rate of addition, and the temperature, are optimized to ensure high yield and purity. The compound can also be produced through the thermal decomposition of dysprosium carbonate, which involves heating the carbonate to convert it into the oxide form .

化学反応の分析

Types of Reactions: Dysprosium(III) carbonate hydrate undergoes various chemical reactions, including:

Thermal Decomposition: Heating the compound results in the formation of dysprosium oxide (Dy₂O₃) and carbon dioxide (CO₂).

Acid-Base Reactions: The compound reacts with acids to form dysprosium salts and carbon dioxide.

Hydration/Dehydration: The compound can lose or gain water molecules depending on the environmental conditions.

Common Reagents and Conditions:

Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).

Bases: Sodium hydroxide (NaOH).

Temperature: Varies depending on the desired reaction, typically ranging from room temperature to several hundred degrees Celsius.

Major Products Formed:

Dysprosium Oxide (Dy₂O₃): Formed through thermal decomposition.

Dysprosium Salts: Formed through reactions with acids.

科学的研究の応用

Carbon Capture and Storage (CCS)

Carbonic acid is pivotal in carbon capture technologies. The formation of hydrates from CO₂ and water can be utilized to sequester carbon dioxide effectively. Studies have shown that CO₂ hydrates can be formed under specific temperature and pressure conditions, providing a method for long-term storage of CO₂ in solid form, thus mitigating greenhouse gas emissions .

Biomedical Applications

Research has indicated potential uses for dysprosium compounds in biomedical imaging due to their magnetic properties. Dysprosium can enhance the contrast in magnetic resonance imaging (MRI), making it valuable for medical diagnostics. Moreover, the interaction between carbonic acid and dysprosium compounds may also be explored for targeted drug delivery systems .

Environmental Chemistry

Carbonic acid plays a significant role in natural processes such as ocean acidification and the carbon cycle. Its ability to form bicarbonate ions is essential for buffering systems that maintain pH levels in aquatic environments. Understanding these interactions is critical for developing strategies to combat climate change .

Production of High-Performance Magnets

Dysprosium is crucial in manufacturing high-performance permanent magnets used in electric vehicles, wind turbines, and other advanced technologies. The production process often involves using carbonic acid as part of the synthesis route for dysprosium carbonate .

Catalysis

Dysprosium compounds are utilized as catalysts in various chemical reactions, including those involving carbon dioxide conversion into useful chemicals. The presence of carbonic acid can enhance the catalytic activity by stabilizing reaction intermediates .

Case Studies

作用機序

The mechanism of action of dysprosium(III) carbonate hydrate is primarily related to its magnetic properties and ability to form stable complexes with various ligands. In biological systems, it can interact with cellular components and proteins, potentially affecting cellular processes. In industrial applications, its magnetic properties are harnessed for the development of advanced materials and devices .

類似化合物との比較

Dysprosium Oxide (Dy₂O₃): A common product of the thermal decomposition of dysprosium carbonate.

Dysprosium Nitrate (Dy(NO₃)₃): Used as a precursor in the synthesis of dysprosium carbonate.

Dysprosium Chloride (DyCl₃): Another dysprosium salt with similar applications.

Uniqueness: Dysprosium(III) carbonate hydrate is unique due to its hydrated form, which imparts specific properties such as stability and reactivity. Its ability to form stable complexes and its magnetic properties make it valuable in various scientific and industrial applications .

生物活性

The compound "carbonic acid; dysprosium; hydrate" represents an intriguing area of study within biochemistry and materials science. Carbonic acid plays a crucial role in biological systems, particularly in pH regulation and carbon cycling, while dysprosium—a rare earth element—has been explored for its unique properties in various applications, including medical imaging and drug delivery systems. This article delves into the biological activities associated with these compounds, supported by research findings and case studies.

Carbonic Acid: Biological Significance

Carbonic acid (H2CO3) is formed when carbon dioxide (CO2) dissolves in water. Its fleeting existence (approximately 300 nanoseconds) makes it challenging to study, yet it is fundamental in several biological processes:

- pH Regulation : Carbonic acid dissociates into bicarbonate (HCO3−) and protons (H+), which buffer blood pH levels, maintaining homeostasis essential for physiological functions .

- Carbon Cycle : It acts as an intermediate in the exchange of CO2 between the atmosphere and oceans, influencing climate and ecological dynamics .

Hydration Properties

Recent studies have highlighted the hydration structure of aqueous carbonic acid. Research indicates an average hydration number of approximately 3.17, with strong hydrogen bonding interactions influencing its behavior in solution . These insights are critical for understanding how carbonic acid interacts with biological systems.

Dysprosium: Biological Applications

Dysprosium (Dy), a member of the lanthanide series, has garnered attention for its potential applications in biomedicine. Its unique electronic properties allow it to be used in various contexts:

- MRI Contrast Agents : Dysprosium ions can enhance contrast in MRI imaging due to their paramagnetic properties, which improve signal detection .

- Drug Delivery Systems : Dysprosium-based compounds are being investigated for targeted drug delivery mechanisms, leveraging their ability to interact with biological tissues effectively .

Case Study 1: Role of Carbonic Acid in Physiology

A study conducted by Berkeley Lab researchers revealed that carbonic acid's transient nature significantly impacts physiological processes such as respiration and acid-base balance. The research utilized advanced molecular dynamics simulations to elucidate how carbonic acid's hydration affects its reactivity and interaction with biological macromolecules .

Case Study 2: Dysprosium in Medical Imaging

Research published on dysprosium's application as an MRI contrast agent demonstrated its efficacy in enhancing image quality. The study showed that incorporating dysprosium into contrast formulations could lead to better imaging outcomes compared to conventional agents, especially in patients with compromised renal function .

Comparative Analysis of Biological Activities

| Compound | Biological Role | Mechanism of Action | Applications |

|---|---|---|---|

| Carbonic Acid | pH regulation, carbon cycling | Dissociates into bicarbonate and protons | Blood buffering, respiratory function |

| Dysprosium | MRI enhancement, drug delivery | Paramagnetic properties enhance imaging signals | Medical imaging, targeted therapies |

特性

IUPAC Name |

carbonic acid;dysprosium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Dy.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJCTCRQTFIFTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.C(=O)(O)O.C(=O)(O)O.O.[Dy].[Dy] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Dy2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。